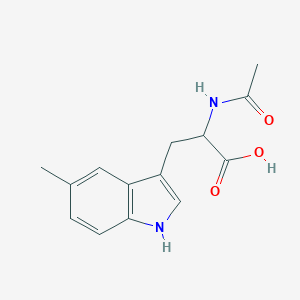

2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic Acid

Description

Properties

IUPAC Name |

2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-8-3-4-12-11(5-8)10(7-15-12)6-13(14(18)19)16-9(2)17/h3-5,7,13,15H,6H2,1-2H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCLKZDZUKYDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391379 | |

| Record name | AG-G-82682 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71953-90-7 | |

| Record name | N-Acetyl-5-methyltryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71953-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-G-82682 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic acid

Abstract

2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic acid, also known as N-acetyl-5-methyl-tryptophan, is a derivative of the essential amino acid tryptophan. Its structural similarity to key neuro-modulatory and antioxidant molecules, such as serotonin and melatonin, positions it as a compound of significant interest in neuropharmacology and cellular protection. This technical guide provides a comprehensive overview of the hypothesized mechanisms of action for this molecule, drawing upon evidence from structurally related indolepropanoic acid derivatives. We will explore its potential roles in neuromodulation, its capacity as an antioxidant, its interactions with key cellular receptors, and its potential as an enzyme inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this class of compounds.

Introduction and Molecular Profile

2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic acid is a chiral, N-acetylated amino acid derivative. The core structure features a 5-methylindole moiety, which is a key pharmacophore contributing to its biological activity through hydrophobic and aromatic interactions with biological targets.[1] The N-acetylation and the propanoic acid side chain further influence its physicochemical properties, such as its ability to cross the blood-brain barrier and its binding affinity to various receptors and enzymes.[2]

Table 1: Physicochemical Properties of a Related Indole Derivative, (R)-2-Acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₄ | [3] |

| Molecular Weight | 276.29 g/mol | [3] |

| Polar Surface Area | 91.42 Ų | [3] |

| Density | 1.321 g/cm³ | [3] |

| Boiling Point | 608.8°C | [3] |

Hypothesized Mechanisms of Action

Based on the current understanding of structurally similar indole derivatives, the mechanism of action of 2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic acid is likely multifaceted. The following sections detail the most probable pathways and molecular interactions.

Neuromodulation via the Serotonergic System

The structural resemblance of the indole core to serotonin is a strong indicator of potential activity within the central nervous system. Nα-Acetyl-5-methyl-DL-tryptophan is recognized for its potential to enhance neurotransmitter activity, particularly serotonin, which is crucial for mood regulation and cognitive function.[2]

Proposed Mechanism: It is hypothesized that 2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic acid may act as a precursor to centrally active compounds or directly interact with serotonin receptors. A related compound, (R)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid, is thought to mimic serotonin and bind to its receptors, thereby modulating neurotransmission.[3] The ability to cross the blood-brain barrier is a critical factor for such neuropharmacological activity.[2]

Experimental Protocol 1: Assessing Serotonergic Activity

Objective: To determine if 2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic acid modulates serotonergic pathways.

Methodology:

-

Receptor Binding Assays:

-

Utilize radioligand binding assays with membranes from cells expressing different serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) to determine the binding affinity of the compound.

-

-

In Vitro Functional Assays:

-

Employ cell-based assays (e.g., cAMP measurement for Gs/Gi-coupled receptors or calcium flux for Gq-coupled receptors) to assess whether the compound acts as an agonist, antagonist, or allosteric modulator at serotonin receptors.

-

-

In Vivo Microdialysis:

-

In animal models, use in vivo microdialysis in brain regions rich in serotonergic neurons (e.g., hippocampus, prefrontal cortex) to measure changes in extracellular serotonin levels following administration of the compound.

-

Antioxidant and Neuroprotective Effects

Indolepropionic acid (IPA) and its derivatives are known for their potent antioxidant properties.[4] IPA is a more potent scavenger of hydroxyl radicals than melatonin.[4] Similarly, N-acetylserotonin (NAS) acts as a powerful antioxidant, with some studies suggesting it is 5 to 20 times more effective than melatonin in protecting against oxidative damage.[5][6]

Proposed Mechanism: The indole ring system can effectively donate an electron to neutralize free radicals. The N-acetyl group may further enhance this activity. This direct radical scavenging can protect cells, particularly neurons which are highly susceptible to oxidative stress, from damage.[7] This mechanism is a plausible explanation for the neuroprotective effects observed with related compounds.

Experimental Protocol 2: Evaluation of Antioxidant Capacity

Objective: To quantify the antioxidant and cytoprotective effects of 2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic acid.

Methodology:

-

In Vitro Antioxidant Assays:

-

Perform standard antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay to measure the compound's radical scavenging ability.

-

-

Cellular Oxidative Stress Models:

-

Use cell lines (e.g., neuronal SH-SY5Y cells) and induce oxidative stress with agents like hydrogen peroxide (H₂O₂) or rotenone.

-

Treat cells with the compound and measure markers of oxidative stress, such as reactive oxygen species (ROS) levels (using probes like DCFDA), lipid peroxidation (via malondialdehyde assay), and cell viability (e.g., MTT assay).

-

Receptor-Mediated Signaling: PXR and AhR

Indole-3-propionic acid (IPA), a metabolite produced by gut microbiota, is a known ligand for the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).[8] These nuclear receptors are crucial regulators of xenobiotic metabolism, inflammation, and immune responses.[8]

Proposed Mechanism: Given its structural similarity to IPA, 2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic acid may also function as a ligand for PXR and/or AhR. Activation of these receptors could lead to the modulation of gene expression profiles involved in anti-inflammatory and immunomodulatory pathways.[8] This suggests a potential therapeutic role in inflammatory conditions.

Diagram 1: Hypothesized Receptor-Mediated Signaling Pathway

Caption: Proposed PXR and AhR signaling pathway for the compound.

Potential for Enzyme Inhibition

Derivatives of indolepropanoic acid have been investigated as inhibitors of various enzymes. For instance, (S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid is a building block for potent inhibitors of secreted phospholipase A2 (sPLA2), enzymes implicated in inflammatory diseases.[1] Additionally, some indole-3-acetamide derivatives have shown α-amylase inhibitory activity, suggesting a potential role in managing hyperglycemia.[9]

Proposed Mechanism: The indole moiety and the propanoic acid side chain can interact with the active sites of enzymes. The 5-methyl group may enhance hydrophobic interactions within the binding pocket, leading to competitive or non-competitive inhibition of enzyme activity.

Synthesis and Future Directions

The synthesis of 2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic acid and its analogs can be achieved through established chemical routes, often starting from commercially available indole derivatives and amino acids like serine.[3][10][11]

Future research should focus on validating the hypothesized mechanisms of action through rigorous in vitro and in vivo studies. Elucidating the precise molecular targets will be crucial for the development of this compound and its derivatives as potential therapeutic agents for neurological disorders, inflammatory diseases, and conditions associated with oxidative stress.

References

-

Structure-Based Design of Indole Propionic Acids as Novel PPARα/γ Co-Agonists. Available from: [Link]

-

3-Indolepropionic acid - Wikipedia. Available from: [Link]

-

Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates - PubMed. Available from: [Link]

-

N-Acetylserotonin - Wikipedia. Available from: [Link]

-

Showing metabocard for N-Acetyltryptophan (HMDB0013713) - Human Metabolome Database. Available from: [Link]

-

Indole-3-Propionic Acid as a Potential Therapeutic Agent for Sepsis-Induced Gut Microbiota Disturbance - PubMed. Available from: [Link]

- DE69932414D1 - INDOLE-3-PROPIONIC ACID, ITS SALTS AND ESTERS AS A MEDICAMENT - Google Patents.

-

Behavioral effects of 5-hydroxy-N-acetyltryptophan, a putative synthetic precursor of N-acetylserotonin - PubMed. Available from: [Link]

-

Indole-3-propionic acid - Drug Targets, Indications, Patents - Patsnap Synapse. Available from: [Link]

-

Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney - MDPI. Available from: [Link]

-

SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists. Available from: [Link]

-

Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - NIH. Available from: [Link]

-

Showing metabocard for N-Acetylserotonin (HMDB0001238) - Human Metabolome Database. Available from: [Link]

-

3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent - MDPI. Available from: [Link]

-

N-Acetylserotonin | C12H14N2O2 | CID 903 - PubChem. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]

- 5. N-Acetylserotonin - Wikipedia [en.wikipedia.org]

- 6. Human Metabolome Database: Showing metabocard for N-Acetylserotonin (HMDB0001238) [hmdb.ca]

- 7. Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole-3-propionic acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 2-Acetamido-3-(6-(benzyloxy)-1H-indol-3-yl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to Indole-3-Propionic Acid and Its Derivatives: From Synthesis to Therapeutic Applications

Foreword

Indole-3-propionic acid (IPA) and its derivatives represent a burgeoning field of scientific inquiry, bridging the gap between the gut microbiome, metabolism, and human health. Initially identified as a metabolite of tryptophan produced by gut bacteria, IPA has emerged as a potent signaling molecule with a diverse range of therapeutic potentials. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the synthesis, pharmacological activities, and analytical methodologies associated with this fascinating class of compounds. Our exploration is grounded in the latest scientific evidence, offering both foundational knowledge and field-proven insights to accelerate research and development in this promising area.

The Chemical Landscape: Synthesis of Indole-3-Propionic Acid and Its Derivatives

The therapeutic potential of indole-3-propionic acid derivatives is intrinsically linked to their chemical structures. Understanding their synthesis is paramount for generating novel analogs with enhanced efficacy and favorable pharmacokinetic profiles.

Core Synthesis of the Indole-3-Propionic Acid Scaffold

A robust and efficient method for the synthesis of the core indole-3-propionic acid structure is essential for further derivatization. A notable one-pot, three-component procedure has been developed that offers high yields without the need for chromatographic purification[1]. This methodology provides a streamlined approach for academic and industrial laboratories to access the foundational scaffold.

Experimental Protocol: One-Pot Three-Component Synthesis of 3-Indolepropionic Acids [1]

-

Reaction Setup: In a round-bottom flask, combine the starting indole, an acrylic acid or its derivative, and a suitable catalyst (e.g., a strong base like potassium hydroxide) in an appropriate solvent.

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 225°C to 300°C under autogenous pressure. The reaction is typically carried out for 0.5 to 22 hours.

-

Work-up: After cooling, the reaction mixture is diluted with water to dissolve the salt of the product. The unreacted indole is removed by extraction with an organic solvent like ether.

-

Isolation: The aqueous layer is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the 3-indolepropionic acid product.

-

Purification: The precipitated solid can be collected by filtration and further purified by recrystallization from a suitable solvent, such as water, to yield the final product.

Derivatization Strategies for Therapeutic Targeting

The versatility of the indole scaffold allows for extensive derivatization to modulate its physicochemical properties and biological activity. Common strategies include:

-

Substitution on the Indole Ring: Introducing functional groups at various positions of the indole nucleus can significantly impact receptor binding and metabolic stability.

-

Modification of the Propionic Acid Chain: Esterification, amidation, or the introduction of different functional groups on the side chain can alter the compound's polarity, bioavailability, and target engagement.

-

Hybrid Molecule Synthesis: Combining the indole-3-propionic acid moiety with other pharmacologically active scaffolds can lead to multifunctional agents with synergistic effects. For instance, hydrazone hybrids of IPA have been synthesized and shown to possess multifunctional neuroprotective properties[2].

Pharmacological Activities: A Multifaceted Therapeutic Potential

Indole-3-propionic acid and its derivatives exhibit a remarkable spectrum of pharmacological activities, making them attractive candidates for the treatment of a wide range of diseases.

Neuroprotection: A Beacon of Hope for Neurodegenerative Diseases

A significant body of research highlights the neuroprotective effects of IPA and its derivatives, particularly in the context of Alzheimer's and Parkinson's diseases.

-

Antioxidant Powerhouse: IPA is a potent scavenger of hydroxyl radicals, surpassing the efficacy of melatonin in this regard[3]. This antioxidant activity is crucial in mitigating the oxidative stress that is a hallmark of neurodegenerative conditions.

-

Anti-inflammatory Action: IPA and its derivatives have been shown to suppress neuroinflammation by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6[4][5].

-

Modulation of Signaling Pathways: These compounds can influence key signaling pathways involved in neuronal survival and function. For instance, they have been shown to activate the aryl hydrocarbon receptor (AhR) and pregnane X receptor (PXR), which play roles in cellular defense and inflammation[4][5].

Signaling Pathway of IPA in Neuroprotection

Caption: IPA's neuroprotective mechanism via AhR/PXR activation and ROS scavenging.

Metabolic Regulation: Combating Diabetes and Liver Disease

Emerging evidence suggests a significant role for IPA in regulating metabolic homeostasis.

-

Improved Glucose Metabolism: Higher circulating levels of IPA have been associated with a lower risk of developing type 2 diabetes[6][7]. Studies have shown that IPA can improve glucose tolerance and insulin sensitivity[7].

-

Protection Against Non-Alcoholic Fatty Liver Disease (NAFLD): IPA has been shown to ameliorate NAFLD, with reduced levels of this metabolite observed in individuals with the condition[6].

-

Gut Barrier Integrity: IPA enhances the integrity of the intestinal barrier, which is crucial for preventing the translocation of inflammatory molecules that can contribute to metabolic diseases[6].

Quantitative Data on IPA and Metabolic Health

| Parameter | Association with IPA Levels | Reference |

| Risk of Type 2 Diabetes | Inverse | [6][7] |

| Insulin Sensitivity | Positive | [7] |

| Non-Alcoholic Fatty Liver Disease | Inverse | [6] |

| Gut Barrier Function | Positive | [6] |

Anticancer Potential: A New Frontier in Oncology

The antiproliferative and pro-apoptotic properties of indole-based compounds have led to investigations into their potential as anticancer agents.

-

Histone Deacetylase (HDAC) Inhibition: Certain indole-3-butyric acid derivatives, structurally related to IPA, have been identified as potent HDAC inhibitors, a class of drugs known to have anticancer activity[8].

-

Induction of Apoptosis: Various indole derivatives have been shown to induce apoptosis in cancer cells through multiple mechanisms[9][10].

-

Inhibition of Cancer Cell Proliferation and Metastasis: Studies have demonstrated that IPA can inhibit the proliferation and metastasis of breast cancer cells by activating AHR and PXR receptors and inducing oxidative stress[11].

Mechanism of Action: Unraveling the Molecular Interactions

The diverse pharmacological effects of indole-3-propionic acid derivatives stem from their ability to interact with multiple molecular targets and modulate various cellular pathways.

-

Receptor-Mediated Signaling: As previously mentioned, IPA is a ligand for both the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR)[4][5]. Activation of these receptors triggers downstream signaling cascades that regulate inflammation, xenobiotic metabolism, and gut homeostasis.

-

Direct Antioxidant Activity: The unique chemical structure of IPA allows it to directly scavenge reactive oxygen species, thereby protecting cells from oxidative damage[3].

-

Modulation of Enzyme Activity: As seen with HDAC inhibitors, derivatives can be designed to specifically target and inhibit enzymes that are critical for disease progression[8].

Analytical Methodologies: Quantification and Characterization

Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, biomarker discovery, and clinical monitoring of indole-3-propionic acid and its derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with fluorometric or mass spectrometric detection is a widely used technique for the quantification of these compounds in biological matrices.

Experimental Protocol: HPLC-Fluorometric Analysis of Indole Propanoic Acid Derivatives [12][13]

-

Sample Preparation:

-

To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically around 0.5-1.0 mL/min.

-

Detection: Fluorescence detection with excitation and emission wavelengths optimized for the specific indole derivative (e.g., excitation ~280 nm, emission ~350 nm).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the analysis of indole propanoic acid derivatives, especially at low concentrations in complex biological samples[12]. The use of Multiple Reaction Monitoring (MRM) allows for highly specific quantification.

Experimental Workflow for LC-MS/MS Analysis

Caption: A typical workflow for the LC-MS/MS analysis of IPA derivatives.

Clinical Perspectives and Future Directions

The promising preclinical data for indole-3-propionic acid has led to its investigation in human clinical trials.

-

Ongoing Clinical Trials: Several clinical trials are currently underway to evaluate the safety and efficacy of IPA supplementation in healthy adults and in patients with conditions such as multiple sclerosis[14][15][16][17]. These trials are assessing a range of endpoints, including effects on regulatory T cells, brain-derived neurotrophic factor (BDNF) levels, and markers of metabolic health.

-

Future Outlook: The field of indole propanoic acid derivatives is poised for significant growth. Future research will likely focus on:

-

The development of novel derivatives with improved potency and target selectivity.

-

A deeper understanding of the structure-activity relationships that govern their biological effects.

-

The elucidation of their precise mechanisms of action in various disease models.

-

The expansion of clinical trials to a broader range of indications.

-

References

-

New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. PubMed Central. [Link]

-

Multicomponent synthesis of 3-indolepropionic acids. PubMed. [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]

-

Development of indole-3-propionic acid (OXIGON™) for Alzheimer's disease. Request PDF. [Link]

-

Indolepropionic Acid, a Gut Bacteria-Produced Tryptophan Metabolite and the Risk of Type 2 Diabetes and Non-Alcoholic Fatty Liver Disease. PMC - NIH. [Link]

-

Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease. MDPI. [Link]

-

Indole-3-PROpionic Acid Clinical Trials - a Pilot Study Part 2. ClinicalTrials.gov. [Link]

-

NCT06674018 | Indole-3-PROpionic Acid Clinical Trials - a Pilot Study. ClinicalTrials.gov. [Link]

-

The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers. [Link]

-

Indole-3-PROpionic Acid Clinical Trials - a Pilot Study. ClinicalTrials.Veeva. [Link]

-

Gut microbiota-derived indole-3-propionic acid alleviates diabetic kidney disease through its mitochondrial protective effect via reducing ubiquitination mediated-degradation of SIRT1. PMC - PubMed Central. [Link]

-

Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. NIH. [Link]

-

Indole-3-propionic acid links gut dysfunction to diabetic retinopathy: a biomarker and novel therapeutic approach. Gut. [Link]

-

Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid—Emerging Role in Neuroprotection. PMC - PubMed Central. [Link]

-

Study Details | NCT07318129 | Indole-3-PROpionic Acid Clinical Trials - Multiple Sclerosis. ClinicalTrials.gov. [Link]

-

The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. University of Sunderland. [Link]

-

Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease. PMC - PubMed Central. [Link]

-

3-Indolepropionic acid. Wikipedia. [Link]

-

Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease. MDPI. [Link]

-

Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Bentham Science. [Link]

-

Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells. ResearchGate. [Link]

-

Indole-3-propionic acid protects medium-diversity colitic mice via barrier enhancement preferentially over anti-inflammatory effects. American Physiological Society Journal. [Link]

- Process for the production of 3-indole-propionic acids.

-

Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. PMC - NIH. [Link]

-

Indolepropionic Acid, a Metabolite of the Microbiome, Has Cytostatic Properties in Breast Cancer by Activating AHR and PXR Receptors and Inducing Oxidative Stress. PubMed Central. [Link]

-

Q&A: Zinzino bets on blood for gut health. NutraIngredients-USA. [Link]

-

Esterified Indole-3-propionic Acid: A Novel Inhibitor against Cholinesterase Identified through Experimental and Computational Approaches. ACS Omega. [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC - PubMed Central. [Link]

-

Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid—Emerging Role in Neuroprotection. MDPI. [Link]

-

Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. ResearchGate. [Link]

Sources

- 1. Multicomponent synthesis of 3-indolepropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]

- 4. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection | MDPI [mdpi.com]

- 6. Indolepropionic Acid, a Gut Bacteria-Produced Tryptophan Metabolite and the Risk of Type 2 Diabetes and Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders [frontiersin.org]

- 8. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indolepropionic Acid, a Metabolite of the Microbiome, Has Cytostatic Properties in Breast Cancer by Activating AHR and PXR Receptors and Inducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Indole-3-PROpionic Acid Clinical Trials - a Pilot Study [ctv.veeva.com]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide on 2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic acid: A Putative Metabolite at the Crossroads of Tryptophan Metabolism and Neuroactivity

Foreword: Charting Unexplored Territory in Tryptophan Metabolism

In the intricate landscape of cellular metabolism, the pathways originating from the essential amino acid L-tryptophan are of paramount importance, yielding precursors for neurotransmitters like serotonin and the vital coenzyme NAD+. While the major routes of tryptophan catabolism, the kynurenine and serotonin pathways, are well-documented, the roles of many N-acetylated amino acids are just beginning to be understood.[1][2][3] This guide ventures into the theoretical and practical considerations of a putative metabolite, 2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic acid, hereafter referred to as N-Acetyl-5-methyl-L-tryptophan (N-Ac-5-Me-Trp).

The existence and function of N-Ac-5-Me-Trp in biological systems are currently not established. However, based on the known neuroprotective and anti-inflammatory activities of its parent compound, N-Acetyl-L-tryptophan (NAT)[4][5][6], and the presence of methylation in tryptophan metabolism, we hypothesize that N-Ac-5-Me-Trp represents a novel and potentially significant endogenous molecule. This document serves as a technical guide and a research framework for the scientific community to explore the synthesis, characterization, and biological relevance of this intriguing compound. We will proceed from the foundational chemistry to a proposed workflow for its identification and functional analysis in biological matrices.

Theoretical Framework: The Case for N-Ac-5-Me-Trp as a Bioactive Metabolite

The Precedent: N-Acetyl-L-tryptophan (NAT)

N-Acetyl-L-tryptophan is an endogenous metabolite with emerging therapeutic potential.[3][7] It has been identified as an antagonist of the neurokinin-1 (NK-1) receptor, which plays a role in neuroinflammation by binding substance P.[4] Through this mechanism, NAT has demonstrated neuroprotective effects in models of neurodegenerative diseases. Additionally, it acts as an inhibitor of cytochrome c release, an important step in the apoptotic cascade.[3][4] The acetylation of L-tryptophan may also enhance its bioavailability and alter its metabolic fate.[8]

Hypothesized Biosynthesis and Metabolism of N-Ac-5-Me-Trp

We propose two primary routes for the biosynthesis of N-Ac-5-Me-Trp:

-

Route A: Acetylation of 5-methyl-L-tryptophan. 5-methyl-L-tryptophan is a known synthetic analog of tryptophan. If present endogenously or introduced exogenously, it could be a substrate for a yet-unidentified N-acetyltransferase (NAT) enzyme. While D-tryptophan N-acetyltransferase has been identified in fungi[9][10], the specific mammalian enzymes responsible for L-tryptophan acetylation are less characterized.

-

Route B: Methylation of N-Acetyl-L-tryptophan. An alternative pathway could involve the methylation of the indole ring of NAT at the 5-position by a methyltransferase.

The catabolism of N-Ac-5-Me-Trp is likely to mirror that of NAT, with deacetylation being a key step. In vivo studies have shown that N-acetyltryptophan can be deacetylated by acylases in the kidney, releasing tryptophan.[11] It is plausible that N-Ac-5-Me-Trp is similarly processed by N-acetyl amino acid deacetylases.[12]

Caption: Hypothesized metabolic pathways for N-Ac-5-Me-Trp.

A Proposed Research Workflow for the Investigation of N-Ac-5-Me-Trp

The following sections outline a comprehensive, step-by-step approach for the synthesis, detection, and characterization of N-Ac-5-Me-Trp.

Caption: A logical workflow for the investigation of N-Ac-5-Me-Trp.

Chemical Synthesis and Structural Characterization

The first critical step is the unambiguous synthesis of an analytical standard.

Protocol 1: Synthesis of N-Acetyl-5-methyl-L-tryptophan

-

Starting Material: Commercially available 5-methyl-L-tryptophan.

-

Acetylation: Dissolve 5-methyl-L-tryptophan in a suitable solvent system (e.g., a mixture of acetic acid and water).

-

Add acetic anhydride dropwise to the solution at room temperature with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the product can be precipitated by adjusting the pH or by solvent evaporation.

-

Purification: The crude product should be purified by recrystallization or column chromatography to obtain high-purity N-Ac-5-Me-Trp.

Structural Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the structure. The spectra are expected to be similar to those of indole and N-acetyltryptophan, with characteristic shifts for the methyl group on the indole ring.[13][14][15][16][17]

-

High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the synthesized compound, confirming its elemental composition.

Development of a Quantitative Analytical Method

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of metabolites in complex biological matrices.[18][19][20]

Protocol 2: LC-MS/MS Quantification of N-Ac-5-Me-Trp

-

Sample Preparation (from Plasma/Serum):

-

Thaw samples on ice.

-

To 100 µL of plasma, add a stable isotope-labeled internal standard (e.g., N-Ac-5-Me-Trp-d3, which would require custom synthesis).

-

Precipitate proteins by adding 400 µL of ice-cold methanol. Vortex vigorously.[21][22]

-

Incubate at -20°C for 20 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating indole derivatives.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Detection:

Table 1: Predicted LC-MS/MS Parameters for N-Ac-5-Me-Trp

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) (Predicted) |

| N-Ac-5-Me-Trp | 261.12 | 202.09 | 144.08 | 15 - 25 |

| N-Ac-5-Me-Trp-d3 (IS) | 264.14 | 205.11 | 147.10 | 15 - 25 |

Note: Precursor ion corresponds to [M+H]⁺. Product ions are predicted based on the loss of the carboxylic acid group and subsequent fragmentation of the side chain.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For broader metabolomic profiling, GC-MS can be employed. However, due to the low volatility of amino acids, derivatization is necessary.[25][26][27][28] Silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common approach.

Biological Investigation

With a validated analytical method, the presence and functional role of N-Ac-5-Me-Trp can be investigated.

-

Screening in Biological Samples: Analyze various biological fluids and tissues (e.g., plasma, urine, brain tissue, cerebrospinal fluid) from different species to determine if N-Ac-5-Me-Trp is an endogenous metabolite.

-

Cell Culture Experiments: Utilize relevant cell lines (e.g., neuronal cells, immune cells) and treat them with 5-methyl-L-tryptophan or NAT to see if N-Ac-5-Me-Trp is produced.

-

Functional Assays: If detected, investigate its effects on cell viability, inflammatory responses (e.g., cytokine production), and neuronal function in established in vitro models of disease.

-

Animal Studies: Administer N-Ac-5-Me-Trp to animal models of neuroinflammation or neurodegeneration to assess its pharmacokinetic properties and therapeutic efficacy, drawing parallels to studies on NAT.[5]

Conclusion and Future Perspectives

The study of 2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic acid represents a compelling frontier in metabolomics and drug discovery. While its existence as a natural metabolite is currently hypothetical, the scientific rationale for its investigation is strong. The neuroprotective properties of its parent compound, N-acetyl-L-tryptophan, suggest that N-Ac-5-Me-Trp could be a novel endogenous modulator of neuro-inflammatory pathways or a lead compound for therapeutic development.

This guide provides a comprehensive, technically detailed roadmap for researchers to embark on this exploratory journey. The successful synthesis of an analytical standard, coupled with the development of a sensitive LC-MS/MS method, will be the critical first steps in determining whether N-Ac-5-Me-Trp is a hidden player in the complex symphony of tryptophan metabolism. The elucidation of its biological role could open new avenues for understanding and treating a range of diseases.

References

- Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.

- Tsikas, D. (2021).

- Grokipedia. D-tryptophan N-acetyltransferase.

- Wajda, R., et al. (2017). Chromatographic analysis of tryptophan metabolites. PMC - PubMed Central.

- Chapman, K. A., & Walzer, M. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences.

- MedChemExpress. N-Acetyl-L-tryptophan.

- Sugimoto, H., et al. (1980).

- ResearchGate.

- Thermo Fisher Scientific.

- YouTube.

- Molnar-Perl, I., & Katona, V. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed.

- National Institutes of Health.

- ResearchGate.

- Wu, G. (2019).

- Benchchem. Metabolomic Analysis of the Tryptophan Pathway, Including 5-Methoxytryptophan (5-MTP)

- Wikipedia. D-tryptophan N-acetyltransferase.

- RSC Publishing. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry.

- ResearchGate. Development and Validation of LC–MS Method for the Estimation of N-Acetyl-Tryptophan and its Impurities Under Stress Conditions | Request PDF.

- ResearchGate.

- Semantic Scholar. Development and Validation of LC–MS Method for the Estimation of N-Acetyl-Tryptophan and its Impurities Under Stress Conditions.

- J-Stage.

- ResearchGate.

- Joseph-N

- ACS Publications. Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles.

- eScholarship.org.

- ResearchGate. (PDF) The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine.

- Benchchem. N-Acetylthreonine in Cellular Metabolism: A Technical Guide.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-Acetyl-D-Tryptophan in Cognitive Function Enhancement.

- Researcher.Life.

- National Institutes of Health. N-Acetyl-L-tryptophan | C13H14N2O3 | CID 700653 - PubChem.

- R Discovery. Development and Validation of LC–MS Method for the Estimation of N-Acetyl-Tryptophan and its Impurities Under Stress Conditions.

- PubMed Central.

- Journal of the American Chemical Society. Nuclear Magnetic Resonance Spectra of Indoles.

- PubMed Central. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease.

- ResearchGate.

- Asian Journal of Chemistry.

- Benchchem. An In-Depth Technical Guide to Labeled Tryptophan Metabolites for Research.

- Human Metabolome Database. Showing metabocard for N-Acetyltryptophan (HMDB0013713).

- MDPI.

- PubMed Central.

- National Institutes of Health.

- ResearchGate.

- PubMed.

- Analyst (RSC Publishing). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis.

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Sigma-Aldrich. N-Acetyl-L-tryptophan 1218-34-4.

- Chemistry LibreTexts.

- Unknown.

- NIST WebBook. DL-Tryptophan, N-acetyl-.

Sources

- 1. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 2. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for N-Acetyltryptophan (HMDB0013713) [hmdb.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-Acetyl-L-tryptophan | C13H14N2O3 | CID 700653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. grokipedia.com [grokipedia.com]

- 10. D-tryptophan N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 11. In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. Simultaneous Analysis of Tryptophan and Its Metabolites in Human Plasma Using Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry [jstage.jst.go.jp]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Untargeted serum metabolomics and tryptophan metabolism profiling in type 2 diabetic patients with diabetic glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 25. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 26. mdpi.com [mdpi.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Quantification of N-acetyl-5-methyl-tryptophan in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry

Abstract

N-acetyl-5-methyl-tryptophan (NAMT) is a derivative of the essential amino acid tryptophan, recognized for its potential in neuropharmacology and as a precursor in the synthesis of bioactive compounds.[1] Its role in modulating neurotransmitter activity necessitates highly accurate and sensitive analytical methods for its quantification in complex biological matrices.[1] This guide provides a detailed, field-proven protocol for the robust quantification of NAMT using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalytical assays. An alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is also presented for applications where mass spectrometry is not available. The methodologies herein are designed to ensure scientific integrity through self-validating systems, offering both high sensitivity and reproducibility.

Introduction: The Rationale for Precise NAMT Quantification

N-acetyl-5-methyl-tryptophan is a key molecule of interest in biochemical and pharmaceutical research, serving as a valuable building block for therapeutic agents targeting neurological disorders.[1] The ability to accurately measure its concentration in biological samples (e.g., plasma, serum, tissue homogenates) is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.

The primary challenge in quantifying analytes like NAMT lies in their typically low endogenous or administered concentrations within complex biological matrices. These matrices contain a multitude of interfering substances, such as proteins, lipids, and other metabolites. Therefore, the chosen analytical method must exhibit exceptional selectivity and sensitivity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for this purpose, offering unparalleled specificity through mass-based detection and fragmentation.[2]

This document provides a comprehensive framework for establishing a validated NAMT quantification workflow, from sample preparation to data analysis, grounded in established principles of bioanalytical method validation.

Principle Methodology: LC-MS/MS for High-Sensitivity Analysis

The combination of liquid chromatography's separation power with the specificity of tandem mass spectrometry makes LC-MS/MS the definitive choice for quantifying small molecules in complex samples. The workflow involves sample preparation to isolate the analyte, chromatographic separation on a reversed-phase column, ionization of the analyte, and finally, detection and quantification using Multiple Reaction Monitoring (MRM).[2][3]

Sample Preparation: The Foundation of Accurate Results

The objective of sample preparation is to remove matrix components that can interfere with analysis (e.g., proteins) and to concentrate the analyte. Protein precipitation is a rapid, simple, and effective method for biological fluids.[4][5]

Causality: The use of a stable isotope-labeled internal standard (SIL-IS), such as N-acetyl-d3-5-methyl-tryptophan, is paramount. The SIL-IS is chemically identical to the analyte but mass-shifted, causing it to co-elute chromatographically while being distinct in the mass spectrometer. It accurately accounts for analyte loss during sample processing and corrects for variations in instrument response (matrix effects), ensuring the highest degree of accuracy and precision.[6][7]

Experimental Protocol: Protein Precipitation

-

Thaw Samples : Thaw biological samples (e.g., plasma, serum) on ice to prevent degradation.

-

Aliquot : Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.

-

Spike Internal Standard : Add 10 µL of the internal standard working solution (e.g., 1 µg/mL N-acetyl-d3-5-methyl-tryptophan in methanol) to each sample, vortex briefly.

-

Precipitate Proteins : Add 400 µL of ice-cold acetonitrile or methanol containing 0.1% formic acid. The acid helps to denature proteins and ensures the analyte remains protonated.

-

Vortex : Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge : Centrifuge at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

-

Collect Supernatant : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Caption: Workflow for protein precipitation sample preparation.

Liquid Chromatography: Separating the Analyte

Reversed-phase chromatography is ideal for separating tryptophan and its derivatives. A C18 column is typically used, which retains the analyte based on its hydrophobicity.[8][9] Gradient elution, where the mobile phase composition is changed over time, is employed to ensure sharp peak shapes and efficient separation from other components.

Table 1: Recommended LC Parameters

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| HPLC System | UHPLC/HPLC System | Provides precise gradient formation and stable flow rates. |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Industry standard for retaining and separating tryptophan metabolites.[2] |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase; acid promotes analyte protonation for ESI+. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting the analyte. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40°C | Ensures reproducible retention times and improves peak shape. |

| Injection Vol. | 5 µL | A small volume is sufficient for sensitive MS detection. |

| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate | Provides efficient separation of the analyte from polar and non-polar interferences. |

Tandem Mass Spectrometry: Selective Detection and Quantification

Detection is performed using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. Quantification is achieved via Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored. This process is highly specific and virtually eliminates background noise.[2]

Table 2: Hypothetical MS/MS Parameters for NAMT

| Parameter | Analyte (NAMT) | Internal Standard (SIL-IS) | Rationale |

|---|---|---|---|

| Ionization Mode | ESI Positive | ESI Positive | The nitrogen atoms in the indole ring and amide group are readily protonated. |

| Precursor Ion (Q1) | m/z 261.1 | m/z 264.1 | Corresponds to [M+H]⁺. NAMT MW is 260.3.[10] The IS is mass-shifted (+3 Da). |

| Product Ion (Q3) | m/z 202.1 | m/z 205.1 | A common fragment corresponding to the loss of the acetyl group (CH₃CONH₂). |

| Dwell Time | 100 ms | 100 ms | Sufficient time to acquire adequate data points across the chromatographic peak. |

| Collision Energy | Optimized (e.g., 15-25 eV) | Optimized (e.g., 15-25 eV) | Must be empirically determined to maximize product ion signal. |

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A validated UHPLC-MS method for tryptophan metabolites: Application in the diagnosis of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. labsolu.ca [labsolu.ca]

Harnessing N-acetyl-5-methyl-L-tryptophan in Cell Culture: A Guide to Investigating the IDO1 Pathway

An Application Guide for Researchers

As a Senior Application Scientist, this guide provides an in-depth framework for utilizing 2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic acid, hereafter referred to by its common chemical name N-acetyl-5-methyl-L-tryptophan, in cell culture-based research. Given its structural analogy to N-acetyl-L-tryptophan and other indole derivatives, its most probable and compelling application lies in the investigation of the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway, a critical regulator of immune suppression in oncology and other disease states.

This document moves beyond a simple protocol, offering the strategic and mechanistic rationale behind the experimental design. The methodologies described are designed to be self-validating, enabling researchers to rigorously characterize the compound's activity and potential as a modulator of tryptophan metabolism.

Scientific Foundation: The IDO1 Pathway and Immune Evasion

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[1][2] This pathway is a central mechanism of immune tolerance and is exploited by tumors to evade destruction by the host immune system.[3]

The expression of IDO1 is strongly induced by pro-inflammatory stimuli, most notably interferon-gamma (IFNγ), within the tumor microenvironment.[4] Its upregulation has two primary immunosuppressive consequences:

-

Tryptophan Depletion: T cells are highly sensitive to local tryptophan concentrations. Depletion of this essential amino acid leads to cell cycle arrest and anergy (a state of unresponsiveness).[1][4]

-

Kynurenine Accumulation: The metabolic products of tryptophan breakdown, collectively known as kynurenines, are themselves bioactive. They actively suppress effector T cell proliferation and function while promoting the generation of immunosuppressive regulatory T cells (Tregs).[1][3]

By inhibiting the IDO1 enzyme, compounds like N-acetyl-5-methyl-L-tryptophan can potentially reverse this immunosuppressive shield, restoring local tryptophan levels and preventing the production of kynurenine. This action enhances the ability of the immune system, particularly cytotoxic T cells, to recognize and eliminate malignant cells.[5]

Signaling Pathway Overview

The following diagram illustrates the central role of IDO1 in creating an immunosuppressive tumor microenvironment and the expected point of intervention for an inhibitor.

Caption: Workflow for the cell-based IDO1 inhibition assay.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed HeLa cells at a density of 5 x 10⁴ cells/well into a 96-well flat-bottom plate in 100 µL of complete growth medium (e.g., DMEM + 10% FBS).

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

IDO1 Induction and Compound Treatment:

-

Prepare a 2X working solution of human IFNγ (final concentration typically 50-100 ng/mL) in complete growth medium.

-

Prepare 2X serial dilutions of N-acetyl-5-methyl-L-tryptophan in complete growth medium containing 2X IFNγ. A suggested starting range is 200 µM down to 1 nM.

-

Crucially, include proper controls:

-

No Treatment Control: Cells with medium only.

-

IFNγ Only Control (Max Activity): Cells treated with IFNγ but no inhibitor (vehicle only, e.g., 0.5% DMSO).

-

Positive Control: Cells treated with IFNγ and a known IDO1 inhibitor like Epacadostat (IC₅₀ ≈ 7 nM) or BMS-986205. [1][6] * Aspirate the old medium from the cells and add 100 µL of the prepared 2X treatment solutions to the appropriate wells.

-

-

Incubate for 48 hours at 37°C, 5% CO₂. [7]

-

-

Kynurenine Measurement (Colorimetric Assay):

-

After incubation, carefully collect 75 µL of the cell culture supernatant from each well.

-

Add 25 µL of 30% (w/v) Trichloroacetic Acid (TCA) to each supernatant sample to precipitate proteins. Incubate at 50°C for 30 minutes.

-

Centrifuge the plate at 3000 rpm for 10 minutes to pellet the precipitate.

-

Transfer 75 µL of the clarified supernatant to a new 96-well plate.

-

Add 75 µL of Ehrlich’s reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) to each well.

-

Incubate at room temperature for 10 minutes. A yellow color will develop from the reaction with kynurenine.

-

Read the absorbance at 480 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the data by setting the IFNγ-only control as 100% activity and the no-treatment control as 0% activity.

-

Plot the percent inhibition against the log concentration of N-acetyl-5-methyl-L-tryptophan.

-

Calculate the IC₅₀ value using a non-linear regression (four-parameter logistic) curve fit.

-

Secondary Assay: T Cell Co-culture

To confirm that enzymatic inhibition translates to a functional immune effect, a co-culture assay is recommended. [1]This assay measures the rescue of T cell activation.

-

Establish an IDO1-expressing cancer cell layer as described above (Steps 1 & 2).

-

After 24-48 hours, add a T cell line (e.g., Jurkat cells) that has been activated (e.g., with PHA or anti-CD3/CD28 beads).

-

Co-culture for an additional 24-72 hours.

-

Assess T cell activation by measuring IL-2 secretion into the supernatant via ELISA.

-

An effective IDO1 inhibitor will rescue IL-2 production in the presence of IDO1-expressing cancer cells.

Data Presentation and Interpretation

Organizing quantitative data into tables is essential for clear interpretation and comparison.

Table 1: Recommended Starting Parameters for IDO1 Cellular Assay

| Parameter | Recommended Value | Rationale / Notes |

|---|---|---|

| Cell Line | HeLa, SKOV-3 | High, inducible expression of IDO1. [1] |

| Seeding Density | 5 x 10⁴ cells/well (96-well) | Ensures a confluent monolayer at the time of harvest. |

| IFNγ Concentration | 50-100 ng/mL | Sufficient to induce robust IDO1 expression. [7] |

| Compound Incubation | 48 hours | Allows for sufficient IDO1 expression and kynurenine accumulation. |

| Vehicle Control | DMSO concentration ≤ 0.5% | Minimizes solvent toxicity. Match concentration in all wells. |

| Positive Control | Epacadostat (1 µM - 1 nM) | Validates assay performance. IC₅₀ is ~7 nM. [6]|

Table 2: Example Data Template for IC₅₀ Determination

| Compound Conc. (µM) | Absorbance (480 nm) | % Inhibition |

|---|---|---|

| 100 | Value | Value |

| 30 | Value | Value |

| 10 | Value | Value |

| 3 | Value | Value |

| 1 | Value | Value |

| 0.3 | Value | Value |

| 0.1 | Value | Value |

| 0 (IFNγ only) | Value | 0% |

| 0 (No IFNγ) | Value | 100% |

Troubleshooting and Scientific Considerations

-

High Background: If the "No IFNγ" control shows high kynurenine levels, it may indicate constitutive IDO1 expression or bacterial contamination. Ensure cell lines are clean and use fresh medium.

-

Low Signal: If the "IFNγ Only" control shows a weak signal, confirm the activity of your IFNγ stock or increase its concentration.

-

Compound Cytotoxicity: Always run a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo®) to ensure that the observed reduction in kynurenine is due to specific enzyme inhibition and not simply cell death. [1]False positives can arise from toxic compounds.

-

Off-Target Effects: Tryptophan analogs can have other biological activities. For instance, N-acetyl-L-tryptophan has been shown to have neuroprotective effects by inhibiting cytochrome c release, independent of the IDO1 pathway. [8][9]Consider counter-screening assays to confirm the specificity of your compound.

References

-

Dolušić, E., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30544–30557. [Link]

-

de Gooijer, M. C., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. International Journal of Molecular Sciences, 22(3), 1306. [Link]

-

Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421–9442. [Link]

-

Wikipedia. (2023). Indoleamine 2,3-dioxygenase. Wikipedia. [Link]

-

Human Metabolome Database. (2022). Showing metabocard for N-Acetyltryptophan (HMDB0013713). HMDB. [Link]

-

PubChem. (n.d.). 2-acetamido-3-(1H-indol-3-yl)propanoic acid;ethane. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Indoleamine 2,3-dioxygenase (IDO) inhibitor, 1MT... ResearchGate. [Link]

-

Wu, G., et al. (2015). N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. Journal of Neurochemistry, 134(4), 710-722. [Link]

-

ResearchGate. (n.d.). Virtual screening procedures and activity assays for IDO1 in vitro. ResearchGate. [Link]

-

MDPI. (2020). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection. MDPI. [Link]

-

Ye, Z., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 14(1), 68. [Link]

-

Amsbio. (n.d.). IDO Immune Pathway. Amsbio. [Link]

-

Opitz, C. A., et al. (2018). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology, 9, 2394. [Link]

Sources

- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 3. amsbio.com [amsbio.com]

- 4. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Human Metabolome Database: Showing metabocard for N-Acetyltryptophan (HMDB0013713) [hmdb.ca]

- 9. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Researcher's Guide to In Vivo Studies with N-acetyl-5-methyl-tryptophan

Abstract: This guide provides a comprehensive framework for designing and executing in vivo studies on N-acetyl-5-methyl-tryptophan (NA-5-MT), a novel tryptophan derivative. Recognizing the limited public data on this specific molecule, this document establishes a foundational approach based on established principles of preclinical research and knowledge extrapolated from structurally related compounds, such as melatonin and other indoleamines.[1][2] It is intended for researchers, scientists, and drug development professionals, offering detailed protocols for initial tolerability and pharmacokinetic assessments, target engagement validation, and efficacy testing in relevant animal models. The emphasis is on robust, reproducible, and ethically sound experimental design to rigorously evaluate the therapeutic potential of NA-5-MT.[3][4][5][6]

Introduction: Scientific Rationale and Therapeutic Hypothesis

N-acetyl-5-methyl-tryptophan (NA-5-MT) is a synthetic derivative of the essential amino acid tryptophan. Tryptophan and its metabolites are integral to numerous physiological processes, serving as precursors for the synthesis of neurotransmitters like serotonin and the neurohormone melatonin.[7][8] Molecules within this class have demonstrated significant roles in regulating circadian rhythms, immune responses, and neurological functions.[9]

Given its structural similarity to melatonin (N-acetyl-5-methoxytryptamine), a primary hypothesis is that NA-5-MT may act as a modulator of melatonin receptors (MT1/MT2).[9][10][11] These G protein-coupled receptors are known to influence cAMP signaling pathways and modulate downstream effectors like ERK and Akt, which are critical in cellular proliferation, survival, and inflammation.[10][11][12][13] An alternative or parallel hypothesis involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[14] Many indole-containing compounds are known ligands for AhR, a transcription factor that plays a key role in regulating xenobiotic metabolism and immune homeostasis.[15][16]

Therefore, the primary objectives for conducting in vivo studies with NA-5-MT are to:

-

Define its safety, tolerability, and pharmacokinetic (PK) profile.

-

Investigate its pharmacodynamic (PD) effects and confirm its mechanism of action (e.g., melatonin receptor agonism/antagonism or AhR modulation).

-

Evaluate its therapeutic efficacy in a relevant disease model, such as one involving neuroinflammation and oxidative stress, where tryptophan metabolites have shown relevance.[17][18][19][20]

Section 1: Foundational Principles of Preclinical Experimental Design

A successful in vivo program relies on a methodical, stepwise approach.[3][21][22] Poorly designed initial studies can lead to misleading results and wasted resources.[3][5] The following principles must be established before proceeding to efficacy models.

Animal Model Selection

The choice of animal model is critical for the translational relevance of the findings.[6][22]

-

Species: Rodents (mice and rats) are the most common initial models due to their well-characterized genetics, cost-effectiveness, and established protocols.[4] The choice between them may depend on the specific disease model or the need for larger blood volumes for PK analysis (favoring rats).

-

Strain: The genetic background of the strain can significantly influence outcomes.[22] For initial PK/PD and tolerability studies, outbred strains like Swiss Webster mice or Sprague-Dawley rats are suitable. For efficacy studies, specific transgenic or disease-induced models (e.g., LPS-induced neuroinflammation models) are necessary.[23]

-

Ethical Considerations: All experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[6] The principles of the 3Rs (Replacement, Reduction, Refinement) should guide all study designs to minimize animal use and suffering.[4][6][24]

Dose Formulation and Vehicle Selection

The formulation must ensure the compound is stable and bioavailable.

-

Solubility Testing: Initial benchtop experiments should determine the solubility of NA-5-MT in common vehicles (e.g., saline, PBS, DMSO, Tween 80, carboxymethylcellulose).

-

Vehicle Selection: The ideal vehicle is non-toxic and allows for complete solubilization or stable, uniform suspension of NA-5-MT. For initial studies, a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80 in water (or saline) is a common starting point. The vehicle itself must be tested in a control group to ensure it has no biological effects.

Route of Administration (ROA) Strategy

The ROA should align with the intended clinical application and the compound's properties.[3]

-

Intravenous (IV): Provides 100% bioavailability and is useful for initial PK studies to determine clearance and volume of distribution. However, it can be technically demanding.[3]

-

Intraperitoneal (IP): A common route for preclinical studies, offering rapid absorption. However, it can have variable absorption and may not be clinically relevant.[3]

-

Oral Gavage (PO): Mimics the most common clinical route for small molecules. It is essential for determining oral bioavailability but can be stressful for the animals.[3]

-

Subcutaneous (SC): Often provides slower, more sustained absorption compared to IP or IV.

The initial studies should ideally compare at least two routes (e.g., IV and PO) to understand the compound's fundamental absorption and distribution characteristics.

Section 2: Core Protocols for In Vivo Evaluation

The following protocols provide a logical progression for characterizing a novel compound like NA-5-MT.

Overall In Vivo Study Workflow

The logical flow from initial safety assessment to efficacy testing is crucial for making go/no-go decisions in a drug development program.

Caption: Logical workflow for the in vivo evaluation of NA-5-MT.

Protocol 2.1: Maximum Tolerated Dose (MTD) and Dose-Ranging Study

Objective: To determine the highest dose of NA-5-MT that can be administered without causing unacceptable toxicity and to identify a range of doses for subsequent PK and efficacy studies.

Scientist's Note: This is the foundational safety study. The goal is not just to find a lethal dose, but to observe the full spectrum of physiological responses to the compound, which can provide early clues about its mechanism of action.

Materials:

-

N-acetyl-5-methyl-tryptophan (NA-5-MT)

-

Selected vehicle

-

Healthy, young adult mice (e.g., Swiss Webster) or rats (e.g., Sprague-Dawley), n=3-5 per group/sex.[6]

-

Standard animal caging and husbandry supplies

-

Dosing syringes and needles appropriate for the chosen ROA

Methodology:

-

Animal Acclimation: Allow animals to acclimate to the facility for at least 7 days.

-

Group Assignment: Randomly assign animals to dose groups. Include a vehicle-only control group.[6]

-

Dose Selection: Based on in vitro potency or data from similar compounds, select a starting dose. A common approach is a dose-escalation design (e.g., 1, 3, 10, 30, 100 mg/kg).

-

Administration: Administer a single dose of NA-5-MT or vehicle via the chosen route (e.g., IP or PO).

-

Monitoring:

-

Observe animals continuously for the first 4 hours post-dose, then at 24, 48, and 72 hours.

-

Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming; presence of seizures, lethargy).

-

Measure body weight daily. A weight loss of >15-20% is often considered a humane endpoint.

-

-

Endpoint: The MTD is defined as the highest dose that does not produce mortality or irreversible morbidity. The study can be extended for up to 14 days to observe for delayed toxicity.

Data Presentation: Sample MTD Study Design

| Group | Treatment | Dose (mg/kg) | Route | N (Male/Female) | Key Observations |

| 1 | Vehicle | 0 | IP | 5/5 | Body weight, clinical signs, survival |

| 2 | NA-5-MT | 10 | IP | 5/5 | Body weight, clinical signs, survival |

| 3 | NA-5-MT | 30 | IP | 5/5 | Body weight, clinical signs, survival |

| 4 | NA-5-MT | 100 | IP | 5/5 | Body weight, clinical signs, survival |

| 5 | NA-5-MT | 300 | IP | 5/5 | Body weight, clinical signs, survival |

Protocol 2.2: Pharmacokinetic (PK) Profiling Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of NA-5-MT. Key parameters to determine include Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

Scientist's Note: A robust PK profile is essential for designing effective dosing regimens. Without understanding how long the compound stays in the body and at what concentration, an efficacy study is merely a guess. The inclusion of an IV arm is critical for calculating absolute bioavailability.

Materials:

-

NA-5-MT and vehicle

-

Cannulated mice or rats (optional, but recommended for serial blood sampling)

-

Blood collection supplies (e.g., EDTA or heparinized tubes)

-

Centrifuge for plasma separation

-

Analytical method for quantifying NA-5-MT in plasma (e.g., LC-MS/MS).[25][26][27]

Methodology:

-

Animal Preparation: Use cannulated animals if possible to minimize stress from repeated sampling. Otherwise, use sparse sampling where subgroups of animals are sampled at each time point.

-

Dose Groups:

-

Group 1: IV administration (e.g., 1-2 mg/kg)

-

Group 2: PO or IP administration (e.g., 10 mg/kg, a dose determined to be well-tolerated in the MTD study)

-

-

Administration & Sampling:

-

Administer the dose.

-

Collect blood samples at predetermined time points.

-

IV route: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

-

PO/IP route: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours.

-

-

Sample Processing: Immediately process blood to plasma by centrifugation and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of NA-5-MT in each plasma sample using a validated LC-MS/MS method.

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters. Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Data Presentation: Sample PK Time Points & Parameters

| Route | Dose (mg/kg) | Sampling Times (hours) | Key Parameters Calculated |

| IV | 2 | 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 | t½, Clearance (CL), Volume of Distribution (Vdss) |

| PO | 10 | 0, 0.25, 0.5, 1, 2, 4, 8, 24 | Cmax, Tmax, AUC, Oral Bioavailability (F%) |

Protocol 2.3: Target Engagement & Pharmacodynamic (PD) Biomarker Assay

Objective: To demonstrate that NA-5-MT reaches its intended biological target and elicits a measurable response, linking drug exposure (PK) to biological effect (PD).

Scientist's Note: This study provides the crucial link between the drug being present in the body and it actually doing something. A positive result here provides strong justification for moving into more complex and expensive efficacy models. The choice of biomarker is entirely dependent on the therapeutic hypothesis.

Hypothetical Mechanism & Biomarker Selection:

-

Hypothesis 1: Melatonin Receptor Agonist. The target is the MT1/MT2 receptor. A downstream PD biomarker could be the inhibition of cAMP levels in relevant tissues (e.g., brain, spleen) after an ex vivo stimulation with forskolin.[10][11]

-

Hypothesis 2: AhR Modulator. The target is the Aryl Hydrocarbon Receptor. A downstream PD biomarker would be the induction of AhR target genes, such as Cytochrome P450 1A1 (CYP1A1), in the liver or peripheral blood mononuclear cells (PBMCs).[15][28]

Methodology (Example for AhR Hypothesis):

-

Study Design: Use a dose-response and time-course design. Administer vehicle or NA-5-MT (e.g., 3, 10, 30 mg/kg) to groups of mice (n=4-6/group).

-

Tissue Collection: Based on PK data (e.g., at Tmax and a later time point), euthanize animals and collect relevant tissues (e.g., liver).

-

Biomarker Analysis: